beta-Phenylthioethyl acetate
Overview
Description
Beta-Phenylthioethyl acetate: is an organic compound characterized by the presence of a phenylthio group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Phenylthioethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethyl acetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Beta-Phenylthioethyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Beta-Phenylthioethyl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing compounds
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which beta-Phenylthioethyl acetate exerts its effects involves the interaction of the phenylthio group with various molecular targets. In enzyme-catalyzed reactions, the phenylthio group can act as a nucleophile, participating in the formation or cleavage of chemical bonds. The acetate moiety may also play a role in stabilizing reaction intermediates, facilitating the overall reaction process.
Comparison with Similar Compounds
Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Phenylthioethanol: Contains a hydroxyl group instead of an acetate group.
Phenylthioethylamine: Features an amine group in place of the acetate group.
Uniqueness: Beta-Phenylthioethyl acetate is unique due to the presence of both the phenylthio and acetate groups, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
20965-30-4 |
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Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
acetic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c9-6-7-10-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |
InChI Key |
UIPRSVPAUXTPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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